molecular formula C8H12 B3052119 1,2,3-Trimethylcyclopentadiene CAS No. 3853-27-8

1,2,3-Trimethylcyclopentadiene

Cat. No.: B3052119
CAS No.: 3853-27-8
M. Wt: 108.18 g/mol
InChI Key: WFZFDWAAGYEXOS-UHFFFAOYSA-N
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Description

1,2,3-Trimethylcyclopentadiene is an organic compound with the molecular formula C₈H₁₂. It is a derivative of cyclopentadiene, where three methyl groups are substituted at the 1, 2, and 3 positions of the cyclopentadiene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of trimethylcyclopentadienone, followed by dehydrogenation to yield the desired product. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylcyclopentadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanoic acid.

    Reduction: Formation of trimethylcyclopentane.

    Substitution: Formation of halogenated derivatives such as 1,2,3-tribromocyclopentadiene.

Scientific Research Applications

1,2,3-Trimethylcyclopentadiene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of metallocenes, which are important catalysts in various organic transformations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3-trimethylcyclopentadiene involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a reactive environment for substrate molecules. The pathways involved include coordination, electron transfer, and bond formation/breakage processes.

Comparison with Similar Compounds

  • 1,2,4-Trimethylcyclopentadiene
  • 1,3,5-Trimethylcyclopentadiene
  • 1,2,3,4-Tetramethylcyclopentadiene

Comparison: 1,2,3-Trimethylcyclopentadiene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in substitution and oxidation reactions due to the steric and electronic effects of the methyl groups. This uniqueness makes it valuable in applications where specific reactivity is required.

Properties

IUPAC Name

1,2,3-trimethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-6-4-5-7(2)8(6)3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZFDWAAGYEXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191857
Record name 1,2,3-Trimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3853-27-8
Record name 1,2,3-Trimethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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